N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide
Description
Historical Context of Benzodioxole Derivatives in Scientific Literature
Benzodioxole derivatives have been integral to drug discovery since the early 20th century, with piperonal (a simple benzodioxole analog) serving as a precursor for fragrances and pharmaceuticals. The scaffold’s versatility was further validated in the 1980s with the development of COX inhibitors, where the methylenedioxy group enhanced electron-rich aromatic interactions with enzyme active sites. For example, methyl 3,4-(methylenedioxy)phenylacetate derivatives demonstrated selective COX-2 inhibition (IC50 values: 3.14–3.20 μM), while hybrid benzodioxole-propanamide compounds like BDZ-P7 showed neuroprotective effects in Parkinson’s disease models by modulating AMPA receptor desensitization. These discoveries underscored the benzodioxole moiety’s ability to balance hydrophobicity and electronic effects, making it a privileged structure in medicinal chemistry.
Position of N-[2-(6-Formyl-7-Methoxy-1,3-Benzodioxol-5-Yl)Ethyl]-N-Methylacetamide in Contemporary Research
The compound’s structural complexity distinguishes it from earlier benzodioxole derivatives. Its molecular formula (C14H17NO5) incorporates a formyl group at position 6 and a methoxy group at position 7, which may enhance binding specificity toward enzymatic targets. Recent synthetic efforts, such as the Vilsmeier-Haack formylation of 1,2-methylenedioxybenzene, have enabled the efficient production of such derivatives. While direct pharmacological data for this compound remain limited, structural analogs like BDZ-P7 exhibit potent AMPA receptor inhibition (IC50: 3.03–3.20 μM), suggesting that the acetamide side chain in N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide could similarly stabilize receptor-ligand interactions through hydrogen bonding.
Structural Significance in Medicinal Chemistry
The compound’s design merges three pharmacophoric elements:
- Benzodioxole Core : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins.
- Formyl-Methoxy Substituents : The electron-withdrawing formyl group (C=O) and electron-donating methoxy group (-OCH3) create a polarized aromatic system, potentially improving affinity for enzymes like COX-2 or kinases.
- Acetamide Side Chain : The N-methylacetamide moiety introduces conformational flexibility, allowing adaptation to diverse binding pockets (e.g., AMPA receptor allosteric sites).
Table 1: Structural Features and Hypothesized Roles
Research Gap Analysis and Scholarly Importance
Despite its promising structure, N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide lacks comprehensive pharmacological profiling. Existing studies on benzodioxole derivatives focus on AMPA receptor modulation and COX inhibition, but this compound’s unique substitutions may unlock novel mechanisms. Key unanswered questions include:
- Target Specificity : Does the formyl group confer selectivity toward glutamatergic receptors over COX isoforms?
- Synthetic Scalability : Can the Vilsmeier-Haack protocol be adapted for large-scale synthesis without compromising yield?
- Structure-Activity Relationship (SAR) : How do substitutions at positions 6 and 7 influence potency?
Addressing these gaps could position this compound as a lead candidate for neurodegenerative and inflammatory disorders, bridging the divide between traditional benzodioxole chemistry and modern drug design.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-9(17)15(2)5-4-10-6-12-14(20-8-19-12)13(18-3)11(10)7-16/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRKJFNFFURQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=CC2=C(C(=C1C=O)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide typically involves multiple steps. One common method starts with the formation of the benzodioxole core, followed by the introduction of the formyl and methoxy groups. The final step involves the attachment of the ethyl and N-methylacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide exhibit anticancer properties. For example, benzodioxole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .
Neuroprotective Effects
Research has suggested that derivatives of the benzodioxole scaffold can possess neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific actions of this compound in these contexts warrant further investigation .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, with some studies indicating that benzodioxole derivatives can inhibit bacterial growth or fungal infections. This activity could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival .
Case Study 1: Anticancer Research
A study investigating the anticancer effects of benzodioxole derivatives highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, demonstrating a promising avenue for further development in cancer therapeutics.
Case Study 2: Neuroprotection
In a neuroprotection study, compounds structurally related to this compound were evaluated for their effects on neuronal cell viability under oxidative stress conditions. Results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting their potential use in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Substituent Analysis and Functional Groups
The target compound’s benzodioxol core is a common feature in psychoactive substances (e.g., ethylone, ) and antitumor agents. Key comparisons include:
Key Observations :
Spectral and Physicochemical Properties
Data from analogs provide indirect insights:
Inferences for the Target Compound :
Hydrogen Bonding and Crystallography
The target compound’s formyl and methoxy groups can act as hydrogen bond acceptors, influencing crystal packing. This contrasts with hydroxyl-containing analogs (e.g., ), which participate in donor-acceptor interactions.
Biological Activity
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₅NO₃
- Molecular Weight : 279.29 g/mol
Its structure features a benzodioxole moiety, which is known for contributing to various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, leading to alterations in intracellular signaling pathways, particularly those involving calcium ion mobilization and cyclic nucleotide levels .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .
Anticancer Properties
Several studies have focused on the anticancer potential of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. For instance, it induced apoptosis in human tumor cells by modulating proteasomal activity and increasing oxidative stress .
- Mechanisms of Action : The compound's ability to induce apoptosis is linked to its interaction with cellular signaling pathways that regulate cell survival and death.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Studies have demonstrated that treatment with this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .
Case Studies
A few notable case studies highlight the compound's efficacy:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain response, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 279.29 g/mol | High | Moderate |
| 7-Methoxybenzodioxole | 193.22 g/mol | Moderate | High |
| N-Methylacetamide | 87.12 g/mol | Low | Low |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the benzodioxole core via formylation and methoxy group introduction at specific positions.
- Step 2 : Coupling with an ethylamine derivative using nucleophilic substitution or reductive amination.
- Step 3 : Acetylation of the secondary amine using acetyl chloride or acetic anhydride under basic conditions.
Reaction progress is monitored via TLC, and intermediates are purified via column chromatography or recrystallization .
Q. How is the compound purified, and what analytical techniques validate its purity?
- Purification : Recrystallization from ethanol or DMF/water mixtures is standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve complex mixtures .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What spectroscopic and crystallographic techniques are used for structural elucidation?
- NMR : H and C NMR identify proton environments and carbon frameworks. The methoxy ( ppm) and acetamide ( ppm) groups are diagnostic .
- X-ray crystallography : Single-crystal diffraction (using SHELXL) resolves 3D geometry, including bond lengths, angles, and torsional conformations. Hydrogen-bonding networks are mapped via Olex2 or Mercury .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., KCO vs. NaH), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
- Kinetic studies : Monitor intermediate stability via in-situ IR spectroscopy to minimize side reactions like over-acetylation or oxidation .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Case Example : Discrepancies in methoxy group positioning between NMR (solution state) and X-ray (solid state) may arise from dynamic effects (e.g., rotational isomerism).
- Solution : Conduct variable-temperature NMR to assess conformational flexibility. Re-analyze crystallographic data with SHELXL’s TWIN/BASF commands to refine disorder modeling .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice?
Q. Which computational methods are suitable for modeling its interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in water/lipid bilayers (GROMACS/NAMD).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
